molecular formula C13H22N4O3S B2989709 Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate CAS No. 1803562-13-1

Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate

Cat. No.: B2989709
CAS No.: 1803562-13-1
M. Wt: 314.4
InChI Key: VSPIYWPLMVUSCU-UHFFFAOYSA-N
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Description

Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate is a heterocyclic spiro compound featuring a bicyclic scaffold with nitrogen and sulfur atoms. Its structure includes a spiro[4.5]decene core, a tert-butyl carbamate group, an acetyl substituent, and a thia (sulfur) moiety. The presence of multiple functional groups (amino, acetyl, thia) suggests applications in medicinal chemistry, particularly in modulating solubility, stability, and target binding.

Properties

IUPAC Name

tert-butyl 4-acetyl-2-amino-1-thia-3,4,8-triazaspiro[4.5]dec-2-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-9(18)17-13(21-10(14)15-17)5-7-16(8-6-13)11(19)20-12(2,3)4/h5-8H2,1-4H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPIYWPLMVUSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(CCN(CC2)C(=O)OC(C)(C)C)SC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an inhibitor of tubulin polymerization, which is crucial for cell division. This property makes it a candidate for the development of anticancer drugs.

Medicine: The compound's ability to inhibit cancer cell growth has been studied, with promising results in preclinical trials. Its mechanism of action involves binding to the colchicine site of tubulin, thereby preventing the formation of microtubules.

Industry: In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its unique chemical properties make it suitable for various applications, including drug design and synthesis.

Mechanism of Action

The compound exerts its effects by binding to the colchicine site of tubulin, a protein essential for cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the microtubule network and cell division processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of sulfur, amino, and acetyl groups. Below is a detailed comparison with analogous spirocyclic derivatives:

Structural Variations and Heteroatom Substitutions

Compound Name Heteroatoms Substituents Key Structural Differences Reference
Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate (Target) S, 3N Acetyl, amino, thia Reference compound with sulfur and three nitrogen atoms in the heterocycle.
Tert-butyl 3-methoxy-3-methyl-4-oxa-1,2,8-triazaspiro[4.5]dec-1-ene-8-carboxylate O, 3N Methoxy, methyl Replaces sulfur with oxygen (4-oxa), lacks acetyl/amino groups. Used in photochemical homologation.
Tert-butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate O, 2N Formyl Contains oxygen and two nitrogens; formyl group instead of acetyl/amino.
Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate O, 1N Oxo (keto) Simplified structure: single nitrogen, oxo group at position 3.
Tert-butyl 8-methyl-1-azaspiro[4.5]decane-1-carboxylate 1N Methyl Fully saturated spirodecane scaffold; lacks heteroatom diversity and functional groups.

Implications of Structural Differences

Sulfur vs. Sulfur’s lower electronegativity may enhance metabolic stability but reduce hydrogen-bonding capacity. Example: The oxa-analog () may exhibit higher solubility in polar solvents due to oxygen’s electronegativity.

Spiro Scaffold Saturation :

  • Saturated analogs (e.g., ) lack the conjugated double bond in the decene ring, reducing strain and reactivity but increasing conformational flexibility .

Pharmacological Potential

  • While direct bioactivity data are unavailable, structural analogs (e.g., spirooxindoles) are known for kinase inhibition or antimicrobial activity. The amino and thia groups could enhance binding to metal-containing enzymes .

Biological Activity

Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate is a synthetic compound belonging to the class of spirocyclic compounds, characterized by its unique structural features that include multiple nitrogen atoms within its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C₁₃H₁₈N₄O₃S
  • Molecular Weight : 314.41 g/mol .

Structural Features

The compound features a spiro structure that contributes to its biological activity. The presence of the thiazole ring and amino groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit significant inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and cancer .

Case Study: Inhibition of Carbonic Anhydrases

A study evaluating the inhibitory effects of related triazine derivatives on human carbonic anhydrases (hCA) demonstrated varying degrees of activity against isoenzymes hCA I, hCA II, hCA IX, and hCA XII. While some compounds showed negligible effects on physiologically important isoenzymes, others exhibited significant inhibition against tumor-associated isoenzymes . The structure-activity relationship revealed that modifications in the amino group significantly impacted the inhibitory potency.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through studies on vancomycin-resistant Enterococcus faecalis (VRE). Certain derivatives demonstrated notable activity against these strains, suggesting that modifications could enhance their efficacy .

Cytotoxicity Studies

Cytotoxicity assays conducted on human colorectal tumor cell lines (HCT116) indicated that some derivatives of triazine compounds exhibited IC50 values around 6.5 μM, highlighting their potential as anticancer agents .

Summary of Biological Activities

Activity Type Target Outcome Reference
Enzyme InhibitionhCA I, hCA IIWeak inhibition
Enzyme InhibitionhCA IXSignificant inhibition
Antimicrobial ActivityVREMIC = 26.33 µM
CytotoxicityHCT116 Cell LineIC50 = 6.5 μM

The mechanism by which Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate exerts its biological effects likely involves binding to active sites on target enzymes or receptors. Molecular docking studies suggest that the spatial arrangement of functional groups allows for effective interaction with enzyme binding sites, leading to inhibition of enzymatic activity and subsequent biological responses .

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